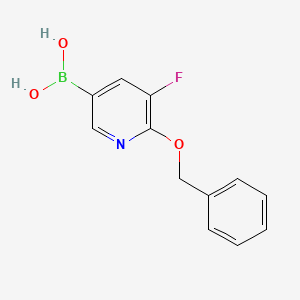

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQHFDLLBAQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694443 | |

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-31-6 | |

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic Acid

Foreword: The Strategic Importance of Fluorinated Pyridylboronic Acids in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The pyridine scaffold, a ubiquitous heterocycle in numerous approved drugs, when functionalized with both fluorine and a versatile boronic acid handle, becomes a particularly valuable building block for drug discovery programs. (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is a prime example of such a scaffold, offering a strategic entry point for the synthesis of complex molecular architectures through robust cross-coupling chemistries. This guide provides a comprehensive overview of a viable and scientifically sound synthetic pathway to this important intermediate, intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by relevant literature, ensuring a reliable and reproducible approach.

I. Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound suggests a convergent approach, wherein the pyridine core is first elaborated with the required fluorine and benzyloxy substituents, followed by the introduction of the boronic acid moiety. The key disconnection points are the C-B bond and the C-O bond of the benzyl ether.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic strategy prioritizes the early introduction of the fluorine atom due to the often harsh conditions required for aromatic fluorination. The subsequent steps involve the selective introduction of the benzyloxy group and a final, robust borylation reaction.

II. Proposed Synthetic Pathway

The following multi-step synthesis is proposed, leveraging well-established and scalable reaction classes.

Step 1: Synthesis of 5-Bromo-3-fluoro-2-hydroxypyridine

The synthesis commences with a commercially available starting material, 2,5-dibromopyridine. The introduction of the fluorine atom at the 3-position can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. Subsequently, a selective hydroxylation at the 2-position sets the stage for the introduction of the benzyl protecting group.

Experimental Protocol:

-

Fluorination: To a solution of 2,5-dibromopyridine in a suitable aprotic polar solvent such as DMSO or DMF, is added a source of fluoride, for example, potassium fluoride (KF) in the presence of a phase-transfer catalyst like 18-crown-6. The reaction mixture is heated to an elevated temperature (typically 120-150 °C) and monitored by TLC or GC-MS for the formation of 2,5-dibromo-3-fluoropyridine.

-

Hydroxylation: The resulting 2,5-dibromo-3-fluoropyridine is then subjected to a nucleophilic substitution with a hydroxide source. A common method involves heating with aqueous sodium hydroxide (NaOH) in a solvent such as dioxane or water at reflux. The reaction progress is monitored until the consumption of the starting material. Acidic workup (e.g., with HCl) will yield the desired 5-bromo-3-fluoro-2-hydroxypyridine.

Causality of Experimental Choices:

-

The use of a phase-transfer catalyst in the fluorination step is crucial to enhance the solubility and reactivity of the fluoride salt in the organic solvent.

-

The selective hydroxylation at the 2-position is favored due to the electronic activation provided by the adjacent nitrogen atom in the pyridine ring.

Step 2: Benzylation of 5-Bromo-3-fluoro-2-hydroxypyridine

The protection of the hydroxyl group as a benzyl ether is a standard procedure in organic synthesis, preventing its interference in the subsequent borylation step.

Experimental Protocol:

-

To a solution of 5-bromo-3-fluoro-2-hydroxypyridine in an inert solvent such as DMF or acetone, a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the hydroxyl group.

-

Benzyl bromide or benzyl chloride is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by TLC.

-

An aqueous workup followed by extraction and purification by column chromatography will afford the desired 5-bromo-3-fluoro-2-(benzyloxy)pyridine.

Causality of Experimental Choices:

-

The choice of base is critical; a milder base like potassium carbonate is often sufficient and easier to handle than sodium hydride.

-

The reaction is typically run under anhydrous conditions when using a strong base like NaH to prevent quenching of the base.

Step 3: Borylation to Yield this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. A common and effective method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), 5-bromo-3-fluoro-2-(benzyloxy)pyridine, a boron source such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., potassium acetate or potassium carbonate) are combined in an anhydrous solvent like dioxane or toluene.

-

The reaction mixture is heated to a temperature typically between 80 °C and 110 °C for several hours. The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the pinacol boronate ester intermediate is typically hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) during the workup.

-

Purification is usually achieved by recrystallization or column chromatography to yield this compound as a solid.

Causality of Experimental Choices:

-

The use of an inert atmosphere is essential to prevent the degradation of the palladium catalyst.

-

The choice of ligand for the palladium catalyst can significantly impact the reaction efficiency and should be optimized for the specific substrate.

-

The final acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.

III. Data Presentation

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1a | 2,5-Dibromo-3-fluoropyridine | 2,5-Dibromopyridine | KF, 18-crown-6 | 60-70 |

| 1b | 5-Bromo-3-fluoro-2-hydroxypyridine | 2,5-Dibromo-3-fluoropyridine | NaOH | 75-85 |

| 2 | 5-Bromo-3-fluoro-2-(benzyloxy)pyridine | 5-Bromo-3-fluoro-2-hydroxypyridine | Benzyl bromide, K₂CO₃ | 80-90 |

| 3 | This compound | 5-Bromo-3-fluoro-2-(benzyloxy)pyridine | B₂pin₂, Pd catalyst | 70-80 |

IV. Experimental Workflow Visualization

An In-Depth Technical Guide to the Structure Elucidation of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern pharmaceutical development, the precise characterization of molecular entities is not merely a procedural formality but the bedrock of safety, efficacy, and intellectual property. Heterocyclic compounds, particularly substituted pyridines, form the core of numerous therapeutic agents. The introduction of a boronic acid moiety and fluorine atoms further enhances their chemical versatility and biological activity. This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid, a compound of significant interest in medicinal chemistry. Our approach is rooted in a multi-technique, orthogonal methodology, ensuring the highest level of confidence in the assigned structure.

Introduction to this compound: A Molecule of Interest

This compound is a key building block in synthetic organic chemistry, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility stems from the unique interplay of its structural features: the pyridine core, a common scaffold in pharmaceuticals; the benzyloxy group, which can influence solubility and metabolic stability; the fluorine atom, known to modulate pharmacokinetic and pharmacodynamic properties; and the boronic acid functional group, a versatile handle for carbon-carbon bond formation.[1][2] The unequivocal confirmation of its structure is therefore a critical first step in its application.

The Analytical Workflow: A Multi-Pronged Approach to Structural Certainty

The elucidation of a novel or complex small molecule's structure is an exercise in evidence accumulation. No single technique can provide a complete picture. Instead, we rely on the convergence of data from multiple, independent analytical methods. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build an unassailable case for the structure of this compound.

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For a fluorinated organoboron compound like our target, a suite of NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Framework

¹H NMR is the first-line technique for probing the proton skeleton of a molecule. The expected spectrum for this compound will reveal key structural information through chemical shifts, coupling constants, and integration.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid exchange of the boronic acid protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Data Interpretation:

-

Aromatic Region (δ 7.0-8.5 ppm): Signals corresponding to the protons on the pyridine and benzene rings will be observed. The fluorine atom will induce characteristic splitting patterns (J-coupling) on the adjacent pyridine protons.

-

Benzyloxy Methylene Protons (δ ~5.5 ppm): A singlet corresponding to the two -CH₂- protons of the benzyloxy group.

-

Boronic Acid Protons (δ ~8.0-9.0 ppm, broad): A broad singlet corresponding to the two -OH protons of the boronic acid. This signal may be exchangeable with residual water in the solvent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol:

-

Sample: Same as for ¹H NMR.

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Data Interpretation:

-

The spectrum will show distinct signals for each unique carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), providing definitive evidence for the C-F bond. The carbon attached to the boron atom will also have a characteristic chemical shift.

¹⁹F NMR Spectroscopy: The Fluorine Reporter

¹⁹F NMR is a highly sensitive technique that is indispensable for the analysis of fluorinated compounds.[3][4][5][6][7]

Experimental Protocol:

-

Sample: Same as for ¹H NMR.

-

Instrument: NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Reference: An external reference such as CFCl₃ (δ 0.0 ppm) or an internal standard like trifluoroacetic acid.[3]

-

Data Interpretation:

-

A single resonance will confirm the presence of one fluorine environment in the molecule. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.[8] The signal will likely appear as a doublet of doublets due to coupling with the adjacent pyridine protons.

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR is a powerful tool for characterizing boronic acids and their derivatives.[9][10][11][12][13] It provides direct information about the hybridization state and coordination environment of the boron atom.

Experimental Protocol:

-

Sample: A slightly more concentrated sample (10-20 mg) is often beneficial. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[9][10]

-

Instrument: NMR spectrometer with a boron probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Reference: BF₃·OEt₂ as an external standard (δ 0.0 ppm).

-

Data Interpretation:

-

A relatively broad signal in the range of δ 28-30 ppm is characteristic of a trigonal planar (sp² hybridized) boronic acid.[12] This confirms the presence of the B(OH)₂ group.

Summary of Expected NMR Data:

| Nucleus | Expected Chemical Shift (δ ppm) | Key Observations |

| ¹H | 7.0-8.5 (aromatic), ~5.5 (-CH₂-), 8.0-9.0 (-B(OH)₂) | Splitting patterns due to F-H coupling. |

| ¹³C | 100-160 (aromatic) | Large ¹JCF coupling constant. |

| ¹⁹F | Characteristic shift for F on pyridine | Coupling to adjacent protons. |

| ¹¹B | 28-30 | Confirms sp² hybridization of boron.[12] |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate mass of the molecule, which in turn allows for the unambiguous determination of its elemental composition.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) is a common and effective method for analyzing boronic acids.[14][15][16]

-

Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol with a small amount of ammonium acetate.[14][16]

-

Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).

-

Mode: Both positive and negative ion modes should be explored. Boronic acids can often be observed as [M-H]⁻ in negative mode.[16]

Data Interpretation:

-

The primary goal is to observe the molecular ion peak. For this compound (C₁₂H₁₁BFNO₃), the expected monoisotopic mass is approximately 247.08 g/mol .

-

HRMS will provide a mass measurement with high accuracy (typically < 5 ppm error), allowing for the confident assignment of the molecular formula.

-

Fragmentation patterns observed in MS/MS experiments can provide further structural information by revealing how the molecule breaks apart.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[17][18][19][20][21] For boronic acids, care must be taken to avoid on-column degradation or the formation of anhydrides (boroxines).[17][21]

Experimental Protocol:

-

Column: A reversed-phase C18 column is a good starting point.[17]

-

Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like formic acid to ensure good peak shape.[17]

-

Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Interpretation:

-

A single, sharp peak indicates a high degree of purity. The retention time of this peak can be used as an identifier for the compound in future analyses.

-

The peak area can be used for quantitative analysis and to determine the percentage of any impurities present.

Caption: Orthogonal analytical techniques for comprehensive structural elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a systematic process of evidence gathering and interpretation. By employing a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, high-resolution mass spectrometry, and HPLC, a complete and unambiguous structural assignment can be achieved. Each technique provides a unique piece of the puzzle, and their collective agreement forms a self-validating system that ensures the scientific integrity of the data. This rigorous approach is fundamental to advancing drug discovery and development programs that rely on this and similar fluorinated heterocyclic building blocks.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Tettey, J., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 858953. [Link]

-

Jayalath, P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(19), 7546–7553. [Link]

-

Cobb, Z., et al. (2019). Application of 19 F quantitative NMR to pharmaceutical analysis. Magnetic Resonance in Chemistry, 57(10), 762-771. [Link]

-

Tettey, J., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Application of 19 F quantitative NMR to pharmaceutical analysis. [Link]

-

Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Weiss, D., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4044–4051. [Link]

-

Su, Y. (2022). 19F Solid-state NMR characterization of pharmaceutical solids. Solid State Nuclear Magnetic Resonance, 119, 101796. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

Howard, J. R., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry, 95(47), 17351–17358. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

van der Geize, R. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

-

ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. [Link]

-

Jäschke, S., et al. (2016). Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes. Journal of the American Chemical Society, 138(1), 101-107. [Link]

-

Tredwell, M., et al. (2016). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 18(1), 10-13. [Link]

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]

-

Matrix Fine Chemicals. (n.d.). (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6. [Link]

-

Serwatowski, J., et al. (2010). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o605. [Link]

-

Durka, K., et al. (2014). Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o778–o779. [Link]

-

Matrix Fine Chemicals. (n.d.). (6-FLUOROPYRIDIN-3-YL)BORONIC ACID. [Link]

-

PubChem. (n.d.). (6-(p-Tolyloxy)pyridin-3-yl)boronic acid. [Link]

Sources

- 1. 1310384-31-6|this compound|BLD Pharm [bldpharm.com]

- 2. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. edepot.wur.nl [edepot.wur.nl]

- 19. waters.com [waters.com]

- 20. research.wur.nl [research.wur.nl]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid (CAS No. 1310384-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid, with the Chemical Abstracts Service (CAS) number 1310384-31-6 , is a specialized heterocyclic organic compound that has emerged as a significant building block in the field of drug discovery and development. Its unique trifunctionalized pyridine core, featuring a benzyloxy group, a fluorine atom, and a boronic acid moiety, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with potential therapeutic applications.

The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] The benzyloxy group provides a handle for further chemical modification or can be removed at a later synthetic stage. Most importantly, the boronic acid functional group serves as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.[3] This reaction is a cornerstone of modern synthetic chemistry, allowing for the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds.[3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the synthesis of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in multi-step syntheses and for predicting the properties of its derivatives. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1310384-31-6 | Internal |

| Molecular Formula | C₁₂H₁₁BFNO₃ | [4] |

| Molecular Weight | 247.03 g/mol | [4] |

| Appearance | Off-white to light yellow solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge |

| Storage | Store in a cool, dry place, away from moisture and strong oxidizing agents. Recommended storage at 2-8 °C. | General knowledge |

Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and utility. The following diagram illustrates the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound typically proceeds via a multi-step sequence starting from a readily available pyridine derivative. The following protocol is a representative example based on established methods for the synthesis of substituted pyridinylboronic acids, such as metal-halogen exchange followed by borylation.[5]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Starting Material Preparation: The synthesis begins with a suitable starting material, such as 3-bromo-5-fluoro-6-(benzyloxy)pyridine. This precursor can be synthesized from commercially available materials through standard organic chemistry transformations.

-

Lithiation: To a solution of 3-bromo-5-fluoro-6-(benzyloxy)pyridine in a dry, aprotic solvent such as a mixture of tetrahydrofuran (THF) and toluene, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of n-butyllithium in hexanes dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for complete lithium-halogen exchange, forming the corresponding pyridyllithium intermediate. The low temperature is crucial to prevent side reactions.

-

Borylation: To the freshly prepared pyridyllithium solution is added triisopropyl borate, also at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred for several hours to ensure complete formation of the boronate ester intermediate.

-

Hydrolysis and Isolation: The reaction is then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The mixture is stirred vigorously to hydrolyze the boronate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific reaction times, equivalents of reagents, and purification methods may need to be optimized for best results.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling in Action

The primary utility of this compound in drug discovery lies in its application in the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction allows for the coupling of the pyridinylboronic acid with a wide range of aryl or heteroaryl halides or triflates, providing access to a diverse array of complex molecules.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of using this compound, R² in the diagram would be the (6-(benzyloxy)-5-fluoropyridin-3-yl) moiety. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system.

Application in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[6][7] Consequently, kinase inhibitors are a major class of therapeutic agents. The pyridine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bond interactions within the ATP-binding pocket of the kinase.

This compound is a valuable intermediate for the synthesis of kinase inhibitors. For instance, it can be coupled with various (hetero)aryl halides to generate compounds with a 3,5-disubstituted pyridine core, a motif present in a number of potent kinase inhibitors. The fluorine substituent can enhance binding affinity through favorable interactions with the protein, while the benzyloxy group can be deprotected to reveal a hydroxyl group that can act as a hydrogen bond donor or be further functionalized.

While specific examples of publicly disclosed drug candidates using this exact boronic acid are limited, the structural motif is highly relevant. For example, the related compound 5-(benzyloxy)pyridin-3-amine is a known intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] This highlights the potential of this compound to be used in similar synthetic strategies to generate novel kinase inhibitors with improved properties.

Conclusion

This compound (CAS No. 1310384-31-6) is a highly functionalized and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core, a modifiable benzyloxy group, and a reactive boronic acid moiety makes it an attractive starting material for the synthesis of complex molecules, particularly through the robust and efficient Suzuki-Miyaura cross-coupling reaction. The insights and protocols provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable compound in the development of novel therapeutics, especially in the promising area of kinase inhibitors.

References

-

CATO Reference Materials. This compound.

-

Key Organics. Safety Data Sheet: this compound.

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A highly active catalyst for Suzuki–Miyaura cross-coupling reactions of heteroaryl compounds. Angewandte Chemie International Edition, 2006, 45(21), 3484-3488.

-

Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 2002, 1(4), 309-315.

-

Amadis Chemical. (6-(benzyloxy)pyridin-3-yl)boronic acid.

-

Sigma-Aldrich. (6-(Benzyloxy)pyridin-2-yl)boronic acid (lithium).

-

Matrix Fine Chemicals. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6.

-

Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007, 317(5846), 1881-1886.

-

ChemScene. (5-(Benzyloxy)pyridin-3-yl)boronic acid.

-

Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 2000, 351(1), 95-105.

-

Google Patents. Boronic acid derivatives.

-

Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Ismail, M. A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 2022, 12(1), 1-25.

-

Google Patents. (12) United States Patent.

-

Google Patents. Preparation method of hydroxyphenylboronic acid.

-

Sigma-Aldrich. 6-Fluoro-3-pyridinylboronic acid.

-

Sigma-Aldrich. (6-(Benzyloxy)pyridin-2-yl)boronic acid (lithium).

-

BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Benzyloxy)pyridin-3-amine.

Sources

- 1. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry, presents a unique combination of structural features that underscore its potential in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of its core physicochemical properties, offering both predicted data and detailed experimental protocols for their empirical determination. A thorough understanding of these characteristics—namely solubility, acidity (pKa), and lipophilicity (LogP)—is paramount for optimizing synthetic routes, designing robust formulations, and predicting pharmacokinetic behavior. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of pharmaceuticals leveraging this versatile compound.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound, with the CAS Number 1310384-31-6, has emerged as a compound of significant interest within the pharmaceutical sciences. Its structure, which integrates a benzyloxy group for potential metabolic modulation, a fluorine atom to enhance binding affinity and metabolic stability, and a pyridinylboronic acid moiety for versatile cross-coupling chemistry, positions it as a valuable intermediate in the synthesis of complex molecular architectures. Boronic acids, in general, are recognized for their utility in drug design, not only as synthetic handles but also as potential pharmacophores that can engage in unique interactions with biological targets. The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide will systematically explore the key physicochemical attributes of this compound. By providing a combination of computationally predicted data and detailed, field-proven experimental methodologies, we aim to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their drug discovery endeavors.

Core Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. The following sections delve into the predicted and experimentally determinable characteristics of this compound.

Molecular Identity and Predicted Properties

A summary of the fundamental molecular identifiers and computationally predicted physicochemical parameters for this compound is presented below. These predicted values serve as a valuable starting point for experimental design and provide initial insights into the compound's likely behavior.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1310384-31-6 | - |

| Molecular Formula | C₁₂H₁₁BFNO₃ | - |

| Molecular Weight | 247.03 g/mol | - |

| SMILES | c1cc(ccc1)OCc2cncc(c2F)B(O)O | - |

| Predicted LogP | 2.15 | Molinspiration |

| Predicted Aqueous Solubility (LogS) | -2.8 (mg/mL) | OSIRIS Property Explorer |

| Predicted pKa (most acidic) | 8.2 | Chemicalize |

| Predicted pKa (most basic) | 3.5 | Chemicalize |

Note: Predicted values are generated using cheminformatics software and should be confirmed by experimental determination.

Solubility: A Critical Determinant of Bioavailability

The aqueous solubility of an API is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability. For a compound like this compound, which is intended for use in the synthesis of potential drug candidates, understanding its solubility behavior is essential for both synthetic workup and preliminary formulation considerations.

Computational models predict a relatively low aqueous solubility for this compound, with a LogS of -2.8, which corresponds to approximately 0.00158 mg/mL. This low solubility is likely attributable to the presence of the lipophilic benzyloxy group.

To provide a robust and reliable measure of solubility, both kinetic and thermodynamic assays are recommended. The choice between these methods depends on the stage of drug development and the specific information required.

Experimental Workflow: Solubility Determination

Figure 1: Workflow for Kinetic and Thermodynamic Solubility Assays.

Step-by-Step Protocol: Thermodynamic Solubility Assay

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.22 µm syringe filter.

-

Quantification: Prepare a series of standard solutions of the compound in the same buffer at known concentrations. Analyze both the standards and the supernatant from the saturated solution by a validated HPLC-UV method.

-

Calculation: Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.

Acidity (pKa): Governing Ionization and Interactions

The pKa value(s) of a molecule dictate its ionization state at a given pH. This is crucial for understanding its solubility, membrane permeability, and potential for ionic interactions with biological targets. This compound has two potential ionization centers: the acidic boronic acid group and the basic pyridine nitrogen.

-

Acidic pKa (Boronic Acid): Predicted to be approximately 8.2. This indicates that the boronic acid moiety will be predominantly in its neutral form at physiological pH (7.4) but will become increasingly deprotonated at higher pH values.

-

Basic pKa (Pyridine Nitrogen): Predicted to be around 3.5. This suggests that the pyridine nitrogen will be protonated in strongly acidic environments but will be in its neutral, free base form at physiological pH.

Potentiometric titration is the gold-standard method for the accurate determination of pKa values.

Experimental Workflow: pKa Determination by Potentiometric Titration

Figure 2: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration with Base: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH. Record the pH at regular intervals of titrant addition.

-

Titration with Acid: In a separate experiment, titrate a fresh sample solution with a standardized solution of hydrochloric acid (HCl) to determine the basic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Lipophilicity (LogP): A Key Factor in Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.

The predicted LogP for this compound is 2.15, suggesting a moderate level of lipophilicity. This value is a balance between the hydrophobic benzyloxy group and the more polar pyridinylboronic acid moiety.

The shake-flask method is the traditional approach for LogP determination, but for higher throughput and smaller sample requirements, HPLC-based methods are often preferred.

Step-by-Step Protocol: LogP Determination by RP-HPLC

-

Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Chromatographic Conditions: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Retention Time Measurement: Inject the standard compounds and the test compound onto the HPLC system and measure their retention times (t_R).

-

Dead Time Determination: Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot the log(k') of the standard compounds against their known LogP values.

-

LogP Determination: Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

Stability Profile

The chemical and physical stability of an API is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies

To assess the intrinsic stability of this compound, it should be subjected to a range of stress conditions as outlined in the ICH Q1A(R2) guideline.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Dry heat (e.g., 80 °C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

The degradation products should be analyzed using a stability-indicating HPLC method to determine the extent of degradation and to identify any major degradants.

Solid-State Stability

The solid-state stability of the compound should be evaluated under long-term and accelerated storage conditions as per ICH guidelines. This involves storing the compound in its intended packaging at specified temperatures and humidity levels and monitoring for any changes in its physical and chemical properties over time.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. The presented predicted data, coupled with detailed experimental protocols, offers a robust framework for researchers to understand and manipulate this important building block in their drug discovery and development programs. An empirical determination of these properties is strongly encouraged to validate the in silico predictions and to provide a solid foundation for subsequent stages of research, including formulation development and preclinical evaluation. The strategic application of this knowledge will undoubtedly facilitate the rational design of novel therapeutics with improved efficacy and safety profiles.

References

-

Molinspiration Cheminformatics. (n.d.). Property Calculation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). OSIRIS Property Explorer. Retrieved from [Link]

-

ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

An In-depth Technical Guide on the Stability and Storage of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is a vital building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a pyridine core, a benzyloxy group, and a fluorine substituent, makes it an attractive component for synthesizing complex molecules with potential therapeutic applications. As with all boronic acids, understanding its stability and implementing proper storage protocols are paramount to ensuring its reactivity, reproducibility in experimental settings, and the overall integrity of research outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage and handling procedures, and key experimental considerations for this valuable reagent.

The Chemical Landscape of this compound: A Stability Perspective

The stability of this compound is influenced by the interplay of its structural components. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen generally enhances the stability of the C-B bond against protodeboronation compared to electron-rich arylboronic acids. However, the benzyloxy group may introduce its own set of considerations.

Key Factors Influencing Stability:

-

Moisture: Boronic acids are susceptible to dehydration to form cyclic anhydrides, known as boroxines. While this process is often reversible upon exposure to water, it can complicate accurate weighing and stoichiometry calculations.

-

Oxygen: Oxidation of the boronic acid to the corresponding phenol is a common degradation pathway, particularly in solution and in the presence of metal catalysts or light.

-

Temperature: Elevated temperatures can accelerate degradation pathways, including dehydration and potentially decomposition.

-

pH: The pH of the environment can significantly impact the stability of boronic acids. While generally stable at neutral to slightly acidic pH, basic conditions can promote the formation of the more reactive boronate species, which may be more susceptible to certain degradation pathways.

Principal Degradation Pathways

A thorough understanding of the potential degradation routes of this compound is critical for troubleshooting and optimizing its use in synthesis.

Dehydration to Boroxines

In the solid state, boronic acids can reversibly lose water to form cyclic trimers called boroxines.

Caption: Reversible dehydration of boronic acid to its boroxine trimer.

While this is not a decomposition pathway in the strictest sense, it can lead to inaccuracies in reagent quantification.

Oxidative Deboronation

Oxidative cleavage of the carbon-boron bond to yield the corresponding phenol is an irreversible degradation process. This can be promoted by atmospheric oxygen, residual peroxides in solvents, or certain reaction conditions.

Caption: Oxidative deboronation of the boronic acid to the corresponding phenol.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. While the electron-withdrawing nature of the fluorinated pyridine ring offers some protection, this pathway can still occur, particularly under harsh acidic or basic conditions or at elevated temperatures.

Caption: Protodeboronation leading to the parent heterocycle.

Recommended Storage and Handling Protocols

To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[1] | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |

| Light | Store in a light-resistant container. | Minimizes light-induced degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass vial). | Prevents moisture ingress and contamination. |

| Moisture | Store in a dry environment, preferably in a desiccator. | Prevents hydration and subsequent boroxine formation. |

Handling Procedures

-

Inert Atmosphere: When handling the solid, it is best practice to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Weighing: For accurate measurements, allow the container to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Selection: Use anhydrous, deoxygenated solvents for preparing solutions. Solvents should be free of peroxides.

-

Solution Stability: Solutions of arylboronic acids are generally less stable than the solid material. It is advisable to prepare solutions fresh before use. If storage of a solution is necessary, it should be kept under an inert atmosphere at low temperature and protected from light.

Experimental Workflow: Use in Suzuki-Miyaura Coupling

This compound is a common coupling partner in Suzuki-Miyaura reactions. The following is a generalized protocol that serves as a starting point for optimization.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol

-

Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[2]

-

Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DMF). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110°C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter and concentrate the organic layer under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The effective use of this compound in synthetic chemistry is intrinsically linked to a comprehensive understanding of its stability and the implementation of meticulous storage and handling protocols. By mitigating exposure to moisture, oxygen, and excessive heat, researchers can preserve the integrity of this valuable reagent, leading to more reliable and reproducible experimental outcomes. The insights and procedures outlined in this guide are intended to empower scientists in their pursuit of novel molecular entities in drug discovery and development.

References

-

Organic Chemistry Portal. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine.[Link]

- Cravatt, B. F., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2007, 9(18), pp. 3567-3570.

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306-318. [Link]

- Milner, P. J., et al. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Science, 2023, 381(6665), pp. 1455-1461.

-

Ritter, T., et al. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.[Link]

- Ritter, T., et al. Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 2008, 47(32), pp. 5993-5996.

- Stella, V. J., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 2000, 89(6), pp. 758-765.

- Bolognese, A., et al. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. International Journal of Molecular Sciences, 2009, 10(4), pp. 1525-1539.

- Anslyn, E. V., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 2022, 87(22), pp. 15071-15076.

- Gierczyk, B., et al. 17O NMR studies of boronic acids and their derivatives. RSC Advances, 2017, 7(8), pp. 4567-4576.

-

Jäkle, F., et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information.[Link]

- Buchwald, S. L., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2016, 6(10), pp. 8049-8052.

-

Chemical & Engineering News. Masking Boronic Acids for Suzuki Coupling.[Link]

-

Matrix Fine Chemicals. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6.[Link]

- Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 2021, 118(10), e2013691118.

- Costa, P. J., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 2021, 14(9), 891.

Sources

The Ascendant Role of Fluorinated Pyridylboronic Acids in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] Pyridylboronic acids, as key building blocks in carbon-carbon bond-forming reactions, have seen their utility amplified by the introduction of fluorine substituents. This technical guide provides an in-depth exploration of the commercial availability, synthesis, and application of fluorinated pyridylboronic acids for researchers, scientists, and drug development professionals. We will delve into the nuances of their handling and stability, provide detailed experimental protocols for their use in the Suzuki-Miyaura coupling reaction, and offer insights into their analytical characterization.

Introduction: The Fluorinated Pyridine Motif in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The introduction of a fluorine atom to this heterocycle can profoundly influence its electronic properties, pKa, and conformational preferences, thereby modulating its interaction with biological targets.[1][2][3] Boronic acids and their derivatives are indispensable tools in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl and heteroaryl structures.[4] The convergence of these two powerful modalities—the fluorinated pyridine ring and the boronic acid handle—provides medicinal chemists with a versatile platform for the synthesis of novel molecular entities with potentially superior drug-like properties.

Commercial Availability of Fluorinated Pyridylboronic Acids

A diverse range of fluorinated pyridylboronic acids and their corresponding pinacol esters are commercially available from various suppliers, providing researchers with ready access to these valuable building blocks. The pinacol esters often offer enhanced stability and are readily converted to the free boronic acid under reaction conditions.

| Compound Name | Structure | CAS Number | Representative Suppliers |

| 2-Fluoro-3-pyridineboronic acid | 174669-73-9 | Biosynth, ChemScene, Thermo Scientific | |

| 2-Fluoropyridine-4-boronic acid | 401815-98-3 | Sigma-Aldrich | |

| 2-Fluoro-5-pyridineboronic acid pinacol ester | 444120-95-0 | UCHEM, Sigma-Aldrich | |

| 3-Fluoropyridine-4-boronic acid | 458532-97-3 | Sigma-Aldrich | |

| 3-Fluoro-4-pyridineboronic acid pinacol ester | 458532-88-2 | Santa Cruz Biotechnology, Sigma-Aldrich | |

| 5-Fluoropyridine-3-boronic acid | 872041-86-6 | Chem-Impex | |

| 6-Fluoro-3-pyridinylboronic acid | 351019-18-6 | Sigma-Aldrich | |

| 2-Fluoro-5-methylpyridin-4-ylboronic acid | 929194-41-2 | Fisher Scientific | |

| 2-Fluoro-6-methylpyridine-5-boronic acid | 904326-91-6 | ChemScene | |

| 3-Fluoro-5-methyl-4-pyridinylboronic acid | Sigma-Aldrich | ||

| 2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid | Shanghai Amole Biotechnology Co., Ltd. | ||

| (5-Fluoro-6-methylpyridin-3-yl)boronic acid | 1858215-94-7 | BLDpharm | |

| (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid | 2225180-41-4 | AKSci |

Synthetic Strategies for Accessing Fluorinated Pyridylboronic Acids

While many fluorinated pyridylboronic acids are commercially available, synthetic routes are often necessary for accessing novel derivatives or for large-scale production. The choice of synthetic strategy is dictated by the substitution pattern of the pyridine ring and the availability of starting materials.

Halogen-Metal Exchange and Borylation

A common and effective method for the synthesis of pyridylboronic acids is the halogen-metal exchange of a halopyridine, followed by quenching with a borate ester. This approach is particularly useful for introducing the boronic acid moiety at a specific position.

A representative workflow for this process is illustrated below:

Caption: Halogen-Metal Exchange and Borylation Workflow.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of cryogenic temperatures is crucial during the halogen-metal exchange with strong bases like n-butyllithium to prevent side reactions, such as addition to the pyridine ring.

-

Triisopropyl Borate: This electrophile is often preferred due to its steric bulk, which can help to minimize the formation of over-borylated byproducts.

-

Aqueous Acidic Workup: Hydrolysis of the initially formed boronate ester to the desired boronic acid is achieved under acidic conditions.

Detailed Protocol for the Synthesis of (2-fluoropyridin-4-yl)boronic acid: [5]

-

Dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a mixture of anhydrous toluene and tetrahydrofuran (4:1) under a nitrogen atmosphere.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Slowly warm the reaction to -20 °C over 1 hour.

-

Acidify the reaction mixture to pH 2 with 3N HCl and stir at room temperature for 15 minutes.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to yield the product.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings, where a directing group guides the deprotonation of an adjacent C-H bond.[6][7][8] This method allows for the regioselective introduction of a boronic acid group.

Caption: Directed Ortho-Metalation (DoM) Workflow.

Causality Behind Experimental Choices:

-

Directing Group (DMG): The choice of DMG is critical for the success of the reaction. Common DMGs for pyridines include amides and methoxy groups.

-

Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is often used for DoM as it is a strong base but is sterically hindered, which minimizes nucleophilic addition to the pyridine ring.

Iridium-Catalyzed C-H Borylation

Transition metal-catalyzed C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of aryl and heteroaryl boronic esters.[9][10] Iridium catalysts, in particular, have shown excellent activity and regioselectivity in the borylation of fluorinated pyridines.[9][10]

Key Features of Iridium-Catalyzed Borylation:

-

High Regioselectivity: The regioselectivity is often governed by steric factors, allowing for the borylation of the least hindered C-H bond.[10]

-

Broad Functional Group Tolerance: This methodology is compatible with a wide range of functional groups.[9][10]

-

Solvent-Free Conditions: In some cases, these reactions can be carried out neat, reducing solvent waste.[9][10]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the most prominent application of fluorinated pyridylboronic acids, enabling the synthesis of complex biaryl and heteroaryl compounds.[2][11][12]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.

Caption: Suzuki-Miyaura Catalytic Cycle.

Practical Considerations and a Validated Protocol

The success of a Suzuki-Miyaura coupling reaction with fluorinated pyridylboronic acids depends on the careful selection of the catalyst, ligand, base, and solvent.

Challenges and Solutions:

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved by a proton source.[13][14] This is particularly problematic for 2-heteroaryl boronic acids.[14][15] Using anhydrous conditions, carefully selecting the base, and employing pinacol esters can mitigate this issue.

-

Catalyst Deactivation: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[15] The use of electron-rich and bulky phosphine ligands can help to prevent this.

Detailed Protocol for a General Suzuki-Miyaura Coupling: [16]

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the fluorinated pyridylboronic acid or its pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3, 1-5 mol%) and the ligand if required (e.g., SPhos, XPhos, 2-10 mol%).

-

Add the degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Stability, Handling, and Purification

Stability and Handling: Fluorinated pyridylboronic acids, like other boronic acids, can be sensitive to air and moisture, and may undergo dehydration to form cyclic anhydrides (boroxines).[17] It is recommended to store them in a cool, dry place under an inert atmosphere. As previously mentioned, 2-pyridylboronic acids are particularly susceptible to protodeboronation, especially in neutral or acidic aqueous solutions.[13][14]

Purification:

-

Recrystallization: This is a common method for purifying solid boronic acids.

-

Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of the silica can sometimes promote decomposition. Using a solvent system containing a small amount of a neutral or basic modifier can be beneficial.

-

Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine, which can be easily purified by recrystallization and then cleaved to regenerate the pure boronic acid.

-

Extraction: For some impurities, a simple acid-base extraction can be effective. A process involving treatment with a base to form the boronate salt, extraction of neutral impurities, followed by acidification to regenerate the pure boronic acid has been described.[18]

Analytical Characterization

The purity and identity of fluorinated pyridylboronic acids are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are invaluable for structural elucidation and purity assessment.[19][20][21] The chemical shifts and coupling constants provide detailed information about the substitution pattern and the electronic environment of the nuclei.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for assessing purity and identifying impurities.[22] Reversed-phase HPLC coupled with mass spectrometry is commonly employed.

-

Titration: Acid-base titration can be used to determine the purity of boronic acids.[23]

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

Fluorinated pyridylboronic acids are powerful and versatile building blocks that have significantly impacted the field of drug discovery. Their commercial availability, coupled with robust synthetic methodologies for their preparation, has made them readily accessible to medicinal chemists. A thorough understanding of their properties, particularly their stability and reactivity in Suzuki-Miyaura cross-coupling reactions, is essential for their effective utilization. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of fluorinated pyridylboronic acids in the synthetic chemist's toolbox is set to increase even further.

References

-

Iridium-catalyzed C-H borylation of substituted pyridines - ACS Fall 2025. (n.d.). Retrieved from [Link]

-

Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC - PubMed Central. (2022, March 24). Retrieved from [Link]

-

Ligand-Enabled, Iridium-Catalyzed ortho -Borylation of Fluoroarenes | Request PDF. (n.d.). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

-

Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Retrieved from [Link]

-

A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications - MDPI. (n.d.). Retrieved from [Link]

-

Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications. (2020, September 4). Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved from [Link]

-

Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

-

Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF. (n.d.). Retrieved from [Link]

-

ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. (n.d.). Retrieved from [Link]

-

Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. (n.d.). Retrieved from [Link]

- CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents. (n.d.).

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

- CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents. (n.d.).

-

Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. (2016, July 27). Retrieved from [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. (n.d.). Retrieved from [Link]

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

-

Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online. (n.d.). Retrieved from [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) - ACS. (n.d.). Retrieved from [Link]

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

-

Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Retrieved from [Link]

-

Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - University of Edinburgh Research Explorer. (2016, July 27). Retrieved from [Link]

-

Suzuki–Miyaura reaction of C–F bonds in fluorographene | Request PDF. (n.d.). Retrieved from [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. (n.d.). Retrieved from [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF. (n.d.). Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021, April 1). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorinated Arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. baranlab.org [baranlab.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 10. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]